Selenophen-2-ylmethanol Selenophen-2-ylmethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17381137
InChI: InChI=1S/C5H6OSe/c6-4-5-2-1-3-7-5/h1-3,6H,4H2
SMILES:
Molecular Formula: C5H6OSe
Molecular Weight: 161.07 g/mol

Selenophen-2-ylmethanol

CAS No.:

Cat. No.: VC17381137

Molecular Formula: C5H6OSe

Molecular Weight: 161.07 g/mol

* For research use only. Not for human or veterinary use.

Selenophen-2-ylmethanol -

Specification

Molecular Formula C5H6OSe
Molecular Weight 161.07 g/mol
IUPAC Name selenophen-2-ylmethanol
Standard InChI InChI=1S/C5H6OSe/c6-4-5-2-1-3-7-5/h1-3,6H,4H2
Standard InChI Key GUPKFWLCFYLJQL-UHFFFAOYSA-N
Canonical SMILES C1=C[Se]C(=C1)CO

Introduction

Structural and Electronic Characteristics

Selenophen-2-ylmethanol belongs to the selenophene family, a class of five-membered heteroaromatic compounds where selenium replaces one carbon atom in the ring. The hydroxymethyl group introduces polarity and hydrogen-bonding capability, distinguishing it from simpler selenophene derivatives.

Molecular Geometry and Aromaticity

The selenophene ring exhibits a planar structure with bond lengths and angles consistent with aromatic systems. Computational studies on similar selenophene derivatives suggest that the Se atom contributes to conjugation through its lone pairs, stabilizing the aromatic system . The -CH₂OH group at the 2-position likely induces minor distortions in the ring planarity due to steric and electronic effects.

Electronic Properties

Selenium’s lower electronegativity compared to sulfur or oxygen enhances the polarizability of selenophene derivatives. The hydroxymethyl group further modifies the electron density distribution, as evidenced by UV–vis spectra of related compounds (e.g., DH-1–3 in ), which show absorption maxima influenced by substituents. For selenophen-2-ylmethanol, a bathochromic shift is anticipated due to the electron-donating nature of the -CH₂OH group.

Synthetic Routes

While no explicit synthesis of selenophen-2-ylmethanol is documented, plausible pathways can be inferred from methods used for analogous selenophene alcohols.

Cyclization Strategies

Recent advances in selenophene synthesis emphasize cyclization reactions. For example, iodine-mediated cyclization of 1,3-dienyl bromides with potassium selenocyanate has been employed to construct selenophene cores . Adapting this method, 2-hydroxymethyl selenophene could be synthesized via:

  • Formylation: Introducing a formyl group at the 2-position using Vilsmeier–Haack conditions.

  • Reduction: Reducing the formyl group to -CH₂OH using NaBH₄ or LiAlH₄.

This approach mirrors the synthesis of DH-1–3, where formylation and Wittig reactions were key steps .

Alternative Pathways

  • Radical Cyclization: Selenium-centered radicals, generated from diselenides, could facilitate cyclization of propargyl alcohols, yielding hydroxymethyl-substituted selenophenes .

  • Cross-Coupling Reactions: Palladium-catalyzed coupling of selenophene boronic acids with hydroxymethyl halides offers another route, though this remains untested.

Physicochemical Properties

Spectroscopic Data

  • UV–Vis: Expected absorption bands in the 250–350 nm range, similar to DH-1 (λmax = 320 nm) .

  • NMR: ¹H NMR would show signals for aromatic protons (δ 7.0–7.5 ppm) and the -CH₂OH group (δ 3.5–4.0 ppm).

Applications in Materials Science

Organic Electronics

Selenophene derivatives are prized for their optoelectronic properties. For instance, selenophene-based polymers achieve power conversion efficiencies exceeding 17% in organic photovoltaics (OPVs) . Selenophen-2-ylmethanol could serve as a monomer for conjugated polymers, with the -CH₂OH group enabling post-polymerization functionalization (e.g., esterification for solubility tuning).

Supramolecular Assembly

Intermolecular interactions (e.g., Se···Se, hydrogen bonds) may drive self-assembly into ordered nanostructures. Crystal structures of DH-1 and DH-2 reveal dense packing via S/Se interactions , a feature selenophen-2-ylmethanol could replicate in thin films.

Challenges and Future Directions

Synthetic Optimization

Current methods for selenophene synthesis often require harsh conditions (e.g., high temperatures, strong oxidants) . Developing milder, catalytic protocols for selenophen-2-ylmethanol is critical for scalability.

Stability Enhancements

Incorporating protective groups (e.g., silyl ethers) could mitigate oxidation during storage. Computational modeling, as demonstrated for thiocarbonyl S-methanides , may identify stable conformers or reactive intermediates.

Expanding Applications

Exploring selenophen-2-ylmethanol in catalysis or biomedical contexts (e.g., selenium-containing antioxidants) remains an open frontier.

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